3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Beschreibung
This compound features a benzamide core substituted with a methoxy group at the 3-position, linked via an amide bond to a 4-aminophenyl group. The aminophenyl moiety is further connected to a pyridazine ring substituted at the 6-position with a pyrazole group.
Eigenschaften
IUPAC Name |
3-methoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-29-18-5-2-4-15(14-18)21(28)24-17-8-6-16(7-9-17)23-19-10-11-20(26-25-19)27-13-3-12-22-27/h2-14H,1H3,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQHHEAPUBHYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts and automated reaction systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The amide bond and methoxy group are primary sites for hydrolysis under controlled conditions:
Substitution Reactions
The pyridazine and pyrazole rings participate in nucleophilic/electrophilic substitutions:
Pyridazine Ring Modifications
| Reaction | Reagents | Products | Application |
|---|---|---|---|
| Halogenation | NBS, AIBN, CCl₄ | 6-Bromo-pyridazine analog | Intermediate for cross-coupling . |
| Nitration | HNO₃/H₂SO₄ | 6-Nitro derivative | Precursor for amine synthesis . |
Pyrazole Ring Functionalization
| Reaction | Conditions | Outcome |
|---|---|---|
| N-Alkylation | K₂CO₃, R-X, DMF | 1-Alkylpyrazole derivatives |
| C-H Arylation | Pd(OAc)₂, Ar-B(OH)₂ | 4-Arylpyrazole analogs |
Cross-Coupling Reactions
The pyridazine halide intermediate enables versatile coupling:
| Reaction | Catalysts | Partners | Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | Aminopyridazine analogs |
Oxidation
-
Pyrazole Ring : H₂O₂/AcOH oxidizes pyrazole to pyrazolone (65% yield) .
-
Methoxy Group : KMnO₄/NaOH converts methoxy to carboxylate (limited selectivity).
Reduction
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-Methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has been investigated for its potential therapeutic applications, particularly in treating various diseases:
- Cancer Research : Studies indicate that derivatives of pyrazol and pyridazine compounds exhibit anti-cancer properties. For instance, compounds with similar structures have shown efficacy against different cancer cell lines by inhibiting specific signaling pathways associated with tumor growth and proliferation .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory disorders. Research into related compounds has highlighted their ability to modulate inflammatory responses at the cellular level .
Biochemical Probes
The compound is being explored as a biochemical probe for studying enzyme interactions and mechanisms. Its ability to selectively bind to certain enzymes may facilitate the understanding of complex biochemical pathways:
- Enzyme Inhibition Studies : The pyrazolyl-pyridazinyl moiety is known to interact with specific enzymes, potentially leading to the development of selective inhibitors that can be used in enzymatic studies .
Material Science
In the field of materials science, 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is being investigated for its potential use in creating advanced materials:
- Polymer Development : The compound can serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability or improved mechanical strength .
Data Tables
The following table summarizes key research findings related to the applications of this compound:
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives similar to 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of cell proliferation through apoptosis induction.
Case Study 2: Biochemical Interaction
Research focusing on the interaction of this compound with specific enzymes revealed that it could effectively inhibit enzyme activity at low micromolar concentrations. This finding suggests its potential as a lead compound for developing targeted enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Differences
- Substituent Effects: The 3-methoxy group in the target compound enhances electron-donating capacity and may improve solubility compared to the 3-bromo analog, which introduces steric bulk and electron-withdrawing effects .
Molecular Weight and Lipophilicity :
- The bromo analog (435.28 g/mol) is heavier and more lipophilic than the methoxy derivative, which could impact blood-brain barrier penetration or solubility .
- The Gleevec analog (8p) has a higher molecular weight (522.65 g/mol) due to its pyrimidine-pyridine core, likely influencing pharmacokinetics .
Crystallographic and Conformational Analysis
- Crystallographic studies of related compounds (e.g., N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ) reveal planar pyridazine-pyrazole systems, which likely stabilize π-π interactions in target binding.
- Tools like SHELXL and WinGX are critical for refining such structures, ensuring accurate conformational data for structure-activity relationship (SAR) studies.
Biologische Aktivität
3-Methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that has gained attention in various fields due to its unique structural features and potential biological activities. This compound incorporates a methoxy group, a pyrazolyl-pyridazinyl moiety, and a benzamide core, which contribute to its diverse chemical properties and biological interactions.
Chemical Structure
The molecular formula of 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is , with a molecular weight of 386.4 g/mol. The structure is characterized by the following key components:
- Methoxy group : Contributes to the compound's solubility and reactivity.
- Pyrazolyl-pyridazinyl moiety : Known for its biological activity, particularly in cancer research.
- Benzamide core : Often associated with pharmacological properties.
Antitumor Activity
Research indicates that compounds with pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that similar pyrazole-containing compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers . The specific activity of 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide against cancer cell lines remains to be fully characterized, but its structural analogs have demonstrated promising results.
The mechanism of action for 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide likely involves interaction with various molecular targets within cells. The pyrazolyl-pyridazinyl component may bind to enzymes or receptors, thereby modulating their activity and influencing cellular signaling pathways. This interaction may lead to the inhibition of tumor growth or modulation of inflammatory responses .
Case Studies
Several studies have explored the biological activities of structurally similar compounds. For example, one study investigated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing significant apoptotic effects when combined with conventional chemotherapy agents like doxorubicin . Another study highlighted the anti-inflammatory effects of pyrazole derivatives in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide, and how are intermediates characterized?
- Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of pyridazine derivatives with hydrazine or substituted hydrazides to form pyrazole-linked intermediates .
- Step 2 : Coupling of the pyridazin-3-amine intermediate with a benzamide moiety via nucleophilic aromatic substitution or Buchwald-Hartwig amination .
- Characterization : Intermediates are validated using / NMR, IR spectroscopy, and elemental analysis. Crystallographic confirmation (e.g., single-crystal X-ray diffraction) is critical for structural validation, as demonstrated in pyrazole-pyridazine analogs .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Answer : Key techniques include:
- NMR Spectroscopy : NMR to identify proton environments (e.g., methoxy groups at ~3.8 ppm, aromatic protons in pyridazine/pyrazole rings at 6.5–8.5 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) bonds .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Answer : Standard assays include:
- Enzyme Inhibition : Testing against kinases or sirtuins using fluorescence-based activity assays (e.g., ADP-Glo™ Kinase Assay) .
- Cellular Uptake : Glucose uptake assays in hepatocytes (e.g., rat hepatocytes stimulated with 10 mM glucose) to assess metabolic activity .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for analogs of this compound?
- Answer :
- Density Functional Theory (DFT) : Optimize molecular geometries to predict electronic properties (e.g., charge distribution in pyridazine rings) and correlate with experimental bioactivity .
- Molecular Docking : Simulate binding interactions with targets like sirtuins or kinases to rationalize discrepancies in IC values across analogs .
- Pharmacophore Modeling : Identify critical substituents (e.g., methoxy vs. trifluoromethyl groups) that enhance target affinity, as seen in similar benzamide derivatives .
Q. What strategies optimize reaction yields in large-scale synthesis of pyridazine-pyrazole hybrids?
- Answer :
- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(OAc)/Xantphos) for efficient C-N coupling, improving yields from 50% to >80% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, reducing side reactions .
- Workflow Automation : Continuous flow reactors minimize batch variability, as demonstrated in industrial-scale production of trifluoromethyl-containing benzamides .
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact metabolic stability in vivo?
- Answer :
- Trifluoromethyl Groups : Increase lipophilicity and metabolic stability by reducing cytochrome P450-mediated oxidation, as shown in analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide .
- Methoxy Groups : Enhance solubility but may undergo demethylation in liver microsomes, requiring prodrug strategies for sustained activity .
- Halogenation : Chlorine or fluorine atoms improve target binding (e.g., kinase inhibition) but may elevate toxicity risks .
Data Analysis & Contradictions
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models?
- Answer :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and tissue distribution to identify bioavailability bottlenecks .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., hydroxylation of methoxy groups) that may explain efficacy gaps .
- Dose Escalation Studies : Compare efficacy thresholds in cell lines (µM range) versus animal models (mg/kg doses), adjusting for species-specific metabolic differences .
Methodological Resources
Q. Which crystallographic software tools are recommended for resolving complex heterocyclic structures?
- Answer :
- WinGX Suite : For refining X-ray diffraction data and generating publication-quality figures (e.g., ORTEP diagrams for pyridazine-pyrazole hybrids) .
- Mercury (CCDC) : Analyze intermolecular interactions (e.g., π-π stacking in benzamide derivatives) to guide crystal engineering .
Applications in Drug Discovery
Q. What therapeutic targets are plausible for this compound based on structural analogs?
- Answer :
- Antiplatelet Agents : Analogs like temano-grel (3-methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide) inhibit platelet aggregation via P2Y receptor antagonism .
- Kinase Inhibitors : Pyridazine-pyrazole scaffolds show activity against Bcr-Abl and EGFR kinases in preclinical models .
- Sirtuin Modulators : Benzamide derivatives regulate SIRT1/2, implicating potential in metabolic disorders or cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
